The compound "6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol" is a structural motif present in various heterocyclic compounds that have shown significant biological activities. The pyrrolopyridine nucleus is a common scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse pharmacological properties. Research into derivatives of this core structure has led to the discovery of compounds with antibacterial and antitumor activities, as evidenced by the studies discussed below.
The study of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives has shown that these compounds can serve as potent antibacterial agents. The derivatives synthesized in the study demonstrated 2- to 16-fold more potent antibacterial activity than clinafloxacin, a known antibacterial drug, against resistant strains1. This suggests that modifications to the pyrrolopyridine core can lead to the development of new antibacterial drugs that are effective against drug-resistant bacteria.
Another study focused on the synthesis of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are structurally related to the compound of interest. These derivatives were synthesized and their antitumor and antimicrobial activities were evaluated. Notably, Mannich bases derived from these compounds showed activity against Candida albicans and Staphylococcus aureus2. This indicates that pyrrolopyridine derivatives could also have potential applications in cancer therapy and the treatment of microbial infections.
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is classified as a pyrrolopyridine derivative. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name, highlighting its unique position within the broader category of nitrogen-containing heterocycles. The compound's chemical formula is C₈H₈N₂O, and it has a molecular weight of approximately 148.16 g/mol.
The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves several key steps, utilizing readily available precursors. A common synthetic route includes:
The molecular structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol features a fused bicyclic system with distinct functional groups:
The compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as appropriate molecular weight (148.16 g/mol), calculated logP (cLogP) values around 3.32 to 4.76, and suitable polar surface area (TPSA) metrics .
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol participates in several chemical reactions:
The primary mechanism of action for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol involves its inhibition of fibroblast growth factor receptors (FGFRs). Upon binding to FGFRs:
The physical and chemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol include:
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Weight | 148.16 g/mol |
LogP | ~3.32 - 4.76 |
TPSA | ~55 - 72 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
These properties suggest favorable characteristics for drug development applications .
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol has several scientific applications:
Pyrrolopyridines represent a class of nitrogen-containing bicyclic heterocycles formed by fusing pyrrole and pyridine rings. These scaffolds exist in six structural isomers, differentiated by nitrogen atom positioning within the fused ring system. Among these, the pyrrolo[3,2-c]pyridine isomer—characterized by a pyrrole nitrogen at position 1 and a pyridine nitrogen at position 3—has garnered significant attention in drug discovery due to its balanced physiochemical properties and bioisosteric relationship with indole and purine nuclei. This scaffold demonstrates favorable drug-like characteristics, including moderate log P values (typically 1.5–2.5), sufficient aqueous solubility for biological testing, and molecular weights conducive to oral bioavailability. Its aromatic system enables π-π stacking interactions with biological targets, while the pyrrolic nitrogen serves as a hydrogen bond donor and the pyridinic nitrogen acts as a hydrogen bond acceptor. These properties collectively facilitate target binding and membrane permeability, positioning pyrrolo[3,2-c]pyridine as a privileged structure in medicinal chemistry [1] [10].
Table 1: Hydrogen Bonding Capacity of Pyrrolo[3,2-c]pyridine
Atom Position | Role in Molecular Interactions | Biological Significance |
---|---|---|
N1 (Pyrrolic N-H) | Hydrogen bond donor | Binds acidic residues in catalytic sites |
N3 (Pyridinic N) | Hydrogen bond acceptor | Interacts with backbone amides |
C4-OH group | Both donor and acceptor | Forms strong bidentate interactions |
Natural products containing this scaffold include variolin B (isolated from Antarctic sponges), which exhibits potent antiviral and antitumor activities, underscoring the scaffold’s biological relevance [1]. Synthetic accessibility further enhances its utility; efficient routes involve Trofimov reactions, Vilsmeier-Haack formylations, and transition metal-catalyzed cross-coupling reactions, enabling diverse substitution patterns critical for structure-activity relationship studies [4] [9].
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol exemplifies a strategically functionalized derivative where the 6-methyl group enhances metabolic stability and the 4-hydroxy group serves as a versatile pharmacophore anchor. The methyl group at C6 sterically shields the electron-rich heterocycle from oxidative metabolism while moderately increasing lipophilicity (predicted log P ≈ 1.8), facilitating passive cellular uptake. The 4-hydroxy moiety participates in multiple molecular interactions: it can tautomerize to a 4-oxo form, act as a hydrogen bond donor/acceptor, or serve as a metal-coordinating group. These properties enable targeted interactions with enzymatic catalytic sites, particularly in kinases and tubulin [3] [6].
In cancer therapeutics, this pharmacophore demonstrates multitargeted inhibition:
Table 2: Pharmacological Profile of Key Derivatives
Biological Target | Derivative Structure | Potency (IC₅₀/EC₅₀) | Cellular Activity |
---|---|---|---|
Tubulin Polymerization | 6-Aryl-1-(3,4,5-trimethoxyphenyl) substitution | 0.12 μM (HeLa) | Microtubule disruption, G2/M arrest |
FMS Kinase | Diarylamide at C4 position | 30 nM (enzyme); 84 nM (BMDM) | Antiproliferative IC₅₀: 0.15–1.78 μM |
Glucosamine-6-Phosphate Synthase | N-Benzyl triazole conjugates | MIC = 50 μg/mL (B. flexus) | Gram-positive antibacterial activity |
Additionally, antimicrobial applications exploit its ability to inhibit glucosamine-6-phosphate synthase, evidenced by derivatives showing MIC values of 50 μg/mL against Bacillus flexus [9]. The pharmacophore’s versatility extends to antidiabetic research, where structural analogs modulate GPR119 (a GPCR target for type 2 diabetes) [1].
Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine (7-Azaindole):
Comparison with Imidazopyridines:
This comparative analysis underscores the unique advantages of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in balancing target potency, selectivity, and synthetic feasibility for oncology and infectious disease applications. Its distinct pharmacological profile justifies focused development despite structural similarities to other bicyclic heterocycles [3] [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1